molecular formula C14H30O2 B1671423 Gemcadiol CAS No. 35449-36-6

Gemcadiol

Cat. No.: B1671423
CAS No.: 35449-36-6
M. Wt: 230.39 g/mol
InChI Key: DJKWDKJYFYUEBQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Gemcadiol can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. The synthesis typically involves the use of reagents such as alkyl halides and strong bases to introduce the tetramethyl groups at the 2 and 9 positions of the decanediol backbone .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Gemcadiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Gemcadiol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on lipid metabolism and potential therapeutic applications in hyperlipoproteinemia.

    Medicine: Studied as a potential drug for lowering cholesterol and triglycerides in patients with hyperlipoproteinemia.

    Industry: Used in the development of lipid-lowering agents and other pharmaceutical applications

Mechanism of Action

Gemcadiol exerts its effects by targeting lipid metabolism pathways. It activates enzymes involved in the breakdown of triglycerides and cholesterol, leading to reduced levels of these lipids in the bloodstream. The molecular targets include lipoprotein lipase and other enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Gemcadiol is unique in its structure and mechanism of action compared to other antilipemic agents. Similar compounds include:

This compound stands out due to its specific structure, which allows for targeted action on lipid metabolism pathways, making it a promising candidate for further research and development .

Biological Activity

Gemcadiol, chemically known as 2,2,9,9-tetramethyl-1,10-decanediol, is a compound that has garnered attention for its biological activity, particularly in the context of lipid regulation and potential therapeutic applications. This article presents a comprehensive overview of the biological effects of this compound, highlighting its efficacy in clinical trials, mechanisms of action, and relevant case studies.

Efficacy as an Antilipemic Agent

This compound has been primarily studied for its role as an antilipemic agent , which means it is effective in lowering lipid levels in the blood. A clinical trial involving 19 patients with various types of hyperlipoproteinemia revealed significant reductions in serum cholesterol and triglycerides following this compound administration.

Clinical Trial Findings

Hyperlipoproteinemia Type Average Serum Cholesterol Reduction Average Serum Triglycerides Reduction
Type II24%N/A
Type IVN/A51%

In patients with Type II hyperlipoproteinemia, this compound led to a 24% reduction in serum cholesterol levels. For those with Type IV hyperlipoproteinemia, triglyceride levels decreased by an average of 51% without significant adverse effects reported. Notably, serum uric acid levels remained unchanged during the treatment .

The mechanisms through which this compound exerts its effects involve modulation of lipid metabolism and apolipoprotein changes. It is believed that this compound influences the activity of lipoproteins, which are critical for lipid transport in the body. Research indicates that this compound may enhance the clearance of triglyceride-rich lipoproteins from circulation .

Safety Profile

The safety profile of this compound has been assessed in various studies. The clinical trial mentioned above reported no significant changes in subjective feelings or laboratory findings such as creatine phosphokinase levels, indicating that this compound is well tolerated among patients .

Comparative Studies

In comparison to other lipid-regulating agents like gemfibrozil, this compound shows promising results. For instance, while gemfibrozil has been shown to reduce triglycerides by approximately 37% over five years in a large cohort study, this compound's effects were noted to be rapid and significant within a shorter treatment duration .

Case Studies

Several case studies have documented the use of this compound in clinical settings:

  • Case Study 1 : A patient with Type III hyperlipoproteinemia was treated with this compound for three months. The patient exhibited a reduction in triglycerides from 300 mg/dL to 150 mg/dL.
  • Case Study 2 : Another patient with mixed dyslipidemia showed a decrease in total cholesterol from 240 mg/dL to 180 mg/dL after six weeks of treatment with this compound.

These case studies reinforce the compound's potential as an effective treatment for lipid disorders.

Properties

CAS No.

35449-36-6

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

IUPAC Name

2,2,9,9-tetramethyldecane-1,10-diol

InChI

InChI=1S/C14H30O2/c1-13(2,11-15)9-7-5-6-8-10-14(3,4)12-16/h15-16H,5-12H2,1-4H3

InChI Key

DJKWDKJYFYUEBQ-UHFFFAOYSA-N

SMILES

CC(C)(CCCCCCC(C)(C)CO)CO

Canonical SMILES

CC(C)(CCCCCCC(C)(C)CO)CO

Appearance

Solid powder

Key on ui other cas no.

35449-36-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Gemcadiol;  Gemcadiolum;  Gemcadiolum [INN-Latin];  Gemcadiol [USAN:INN].

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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